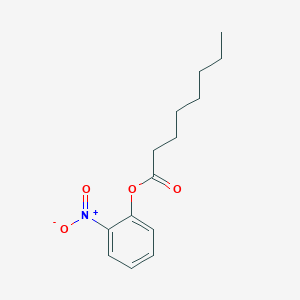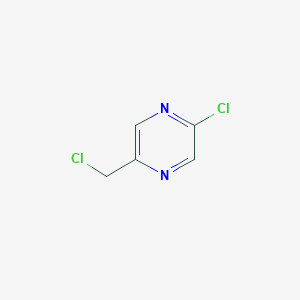
2-Chloro-5-(chloromethyl)pyrazine
説明
Synthesis Analysis
The synthesis of pyrazine derivatives, including 2-Chloro-5-(chloromethyl)pyrazine, often involves reactions under standard Sonogashira conditions, utilizing 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes. This process yields a variety of 2,5-di(aryleneethynyl)pyrazine derivatives with different substituents, indicating the versatility of the pyrazine core for functionalization (Zhao et al., 2004). Another synthetic pathway involves the reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxide, leading to unexpected products due to the unique reactivity of the pyrazine ring under basic conditions (Eda et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives, including 2-Chloro-5-(chloromethyl)pyrazine, is characterized by the orientation of substituents around the pyrazine ring. X-ray diffraction studies have been used to confirm the structure of similar compounds, revealing how substituents influence the overall molecular geometry and the electronic properties of the pyrazine core. The planarity and electronic delocalization within the pyrazine ring play a critical role in determining the compound's reactivity and interaction with other molecules (Mørkved et al., 2007).
Chemical Reactions and Properties
Pyrazine derivatives, including 2-Chloro-5-(chloromethyl)pyrazine, undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, reactions with sodium alkoxide result in pyrazine acetals, demonstrating the nucleophilic substitution capabilities of the pyrazine ring. The presence of chloromethyl groups significantly influences the reaction pathways and products obtained, showcasing the chemical versatility of these compounds (Eda et al., 2008).
科学的研究の応用
Corrosion Inhibition
It's used for its properties in inhibiting corrosion, as detailed in the study "Theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives" (Obot & Gasem, 2014).
Chemical Research
This compound is involved in the preparation of 5-chloropyrido[3,4-b]pyrazines, which are significant in chemical research. This application is discussed in "Pyrido[3,4-b]pyrazines. A new application of 2-chloro-3,4-diaminopyridine" (Mederski et al., 2003).
Structure Studies in Complexes
It forms complexes with cadmium(II) halides, aiding in structural studies of these complexes as noted in "Cadmium(II) halide complexes of pyrazine" (Bailey & Pennington, 1997).
DNA Binding Studies
2-chloro-3-hydrazinopyrazine (2Cl3HP), a related compound, shows high affinity to DNA and is non-toxic to human dermal keratinocytes, suggesting potential clinical applications. This is explored in "Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties" (Mech-Warda et al., 2022).
Antimicrobial Activity
Various derivatives of 2-Chloro-5-(chloromethyl)pyrazine exhibit good antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus, as shown in the study "Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1HIndole-2,3-Dione Derivatives" (Tribak et al., 2018).
Antiviral and Antimycobacterial Properties
The compound exhibits moderate in vitro antiviral activity and antimycobacterial properties, as evidenced by the studies "Spectroscopic, quantum chemical studies, Fukui functions, in vitro antiviral activity and molecular docking of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide" (Sebastian et al., 2016) and "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides" (Zítko et al., 2013).
Optoelectronic Applications
The 1,7-derivatives of dipyrrolopyrazine may hold promise for optoelectronic applications, as suggested in "Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties" (Meti et al., 2017).
特性
IUPAC Name |
2-chloro-5-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANOIXIDZPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618137 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)pyrazine | |
CAS RN |
105985-21-5 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)

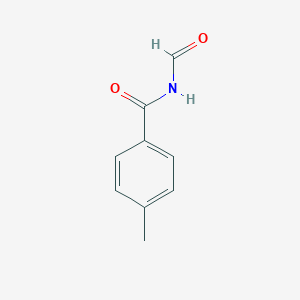



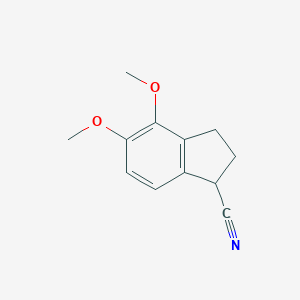

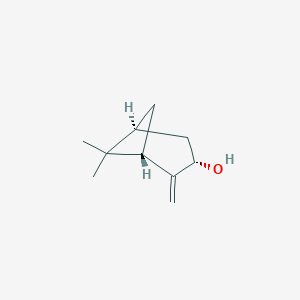
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
